Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate
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Overview
Description
Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of nitro and methyl groups on the pyrazole ring, along with the isoxazole moiety, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by nitration to introduce the nitro group. The isoxazole ring can be constructed through a cyclization reaction involving hydroxylamine and a suitable precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or isoxazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the isoxazole ring play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Known for its antiviral activity.
Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Exhibits significant antiviral properties.
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another compound with antiviral activity.
Uniqueness: Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5/c1-5-21-13(18)11-10(9(4)22-15-11)6-16-8(3)12(17(19)20)7(2)14-16/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPBKHARPLEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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